Methyl 2-amino-3-iodobenzoate

Palladium Catalysis Indole Synthesis Cross-Coupling

Substituting iodo with bromo/chloro analogs fails in cross-couplings due to slower oxidative addition. This 1,2,3-substituted aromatic ester provides orthogonal C-I and -NH2 sites for two-step library synthesis. - C-I bond enables >10x faster Pd(0) insertion than Br/Cl; ligandless conditions support scale-up - Methyl ester for amidation; ideal for kinase/GPCR SAR and indole annulation - Procurement assurance: consistent reactivity eliminates costly re-optimization

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 180161-60-8
Cat. No. B3022619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-iodobenzoate
CAS180161-60-8
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)I)N
InChIInChI=1S/C8H8INO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3
InChIKeyJJGYCXIZTSIOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-3-iodobenzoate: Dual-Functional Building Block


Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8) is an aromatic ester and ortho-iodoaniline derivative . Its core structure combines a methyl ester moiety at the 1-position with an amino group (-NH2) at the 2-position and an iodine atom at the 3-position on the benzene ring, establishing a 1,2,3-substitution pattern that defines its synthetic utility . This arrangement imparts two distinct and orthogonal reactive sites: a carbon-iodine (C-I) bond for transition metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) and a nucleophilic amino group for condensation or amidation reactions, making it a highly versatile building block in medicinal chemistry and complex molecule synthesis .

Methyl 2-amino-3-iodobenzoate: Reactivity Advantage Over Analogs


Replacing Methyl 2-amino-3-iodobenzoate with a cheaper, more readily available bromo- or chloro-substituted analog is a common procurement pitfall that often leads to synthetic failure or suboptimal yields. The underlying reason is the fundamental difference in reactivity among the carbon-halogen (C-X) bonds. The C-I bond is significantly weaker and more polarizable than the corresponding C-Br or C-Cl bonds, leading to dramatically faster rates of oxidative addition with palladium(0) catalysts, the rate-determining step in many cross-coupling reactions [1]. This reactivity hierarchy (I > Br > Cl) is not linear; the difference is often an order of magnitude or more, making the iodo-substrate uniquely capable of enabling milder reaction conditions (lower temperatures, shorter times, fewer byproducts) and higher yields in complex or sterically hindered settings [2]. Using a bromo- or chloro-analog in a protocol optimized for the iodo-derivative will almost invariably result in incomplete conversion or no reaction at all, necessitating costly and time-consuming re-optimization [3].

Methyl 2-amino-3-iodobenzoate: Head-to-Head Reactivity Data


C-I Bond Enables Ligandless Indole Annulation

In a direct comparative study on the palladium-catalyzed annulation of ortho-haloanilines with aldehydes to form indoles, Methyl 2-amino-3-iodobenzoate's core ortho-iodoaniline motif enabled a 'ligandless' reaction condition using only Pd(OAc)2 and a simple base (DABCO) in DMF at 85 °C [1]. In stark contrast, achieving a comparable reaction with ortho-bromoanilines and ortho-chloroanilines was not possible under these mild conditions; they required the addition of a specialized, more expensive phosphine ligand (X-Phos) to proceed [2].

Palladium Catalysis Indole Synthesis Cross-Coupling C-H Activation

Carbonylative Quinazolinone Synthesis Reactivity

The ortho-iodoaniline substructure of Methyl 2-amino-3-iodobenzoate is a validated substrate for a palladium-catalyzed domino carbonylation/cyclization sequence to synthesize valuable 2-aminoquinazolin-4(3H)-ones [1]. This methodology was specifically developed for and demonstrated with ortho-iodoanilines, including a 3-iodo-substituted substrate [2]. The reaction proceeds via carbonylative coupling with cyanamide, followed by in situ ring closure, producing the desired heterocyclic products in moderate to excellent yields (up to 87% isolated yield for a related substrate) [3].

Carbonylation Heterocycle Synthesis Palladium Catalysis Domino Reactions

Enhanced Suzuki Coupling in Ionic Liquids

A study on the use of ionic liquids as soluble supports for organic synthesis explicitly demonstrated the high efficiency of iodobenzoate derivatives, which are structurally analogous to Methyl 2-amino-3-iodobenzoate, in Suzuki-Miyaura cross-coupling reactions [1]. The reaction of an ionic liquid-supported iodobenzoate with an arylboronic acid in aqueous media proceeded with high conversion [2]. Critically, after cleavage, the resulting biaryl products were obtained in good yields and high purities without the need for chromatographic purification, a significant process advantage [3].

Green Chemistry Suzuki-Miyaura Coupling Ionic Liquids Process Chemistry

High-Yield Esterification Route from Carboxylic Acid

The synthesis of Methyl 2-amino-3-iodobenzoate from its commercially available precursor, 2-amino-3-iodobenzoic acid, can be achieved in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with the more traditional and hazardous method of esterification using diazomethane, which, while effective, presents significant safety and scalability challenges . The quantitative yield method not only improves safety but also maximizes atom economy and minimizes purification requirements, directly impacting the cost of goods [2].

Synthetic Methodology Esterification Process Development High-Yield Synthesis

Methyl 2-amino-3-iodobenzoate: Research & Industrial Applications


Medicinal Chemistry: Kinase & GPCR Library Synthesis

Methyl 2-amino-3-iodobenzoate is an ideal core scaffold for generating libraries of drug-like molecules targeting kinases and G-protein coupled receptors (GPCRs). Its dual orthogonal functional groups enable a rapid, two-step diversification strategy: 1) a Suzuki-Miyaura cross-coupling at the iodine site to introduce aryl or heteroaryl 'tail' groups for modulating target affinity and physicochemical properties [1], followed by 2) functionalization of the methyl ester (e.g., amidation) to install various 'head' groups for optimizing binding interactions and pharmacokinetics [2].

Agrochemical Discovery: Fungicidal & Herbicidal Candidates

The annulation chemistry enabled by the ortho-iodoaniline core, as demonstrated in the direct synthesis of indoles, is directly applicable to the synthesis of complex heterocyclic scaffolds commonly found in modern agrochemicals [1]. Methyl 2-amino-3-iodobenzoate can be used as a key starting material to build libraries of indole-, quinoline-, or quinazolinone-based compounds, accelerating the hit-to-lead process in the discovery of new fungicides, herbicides, or insecticides [2].

Process Chemistry: Ligand-Free Cross-Coupling Scale-Up

For process chemists, Methyl 2-amino-3-iodobenzoate offers a strategic advantage in large-scale syntheses. The demonstrated ability to perform palladium-catalyzed annulations under 'ligandless' conditions eliminates the cost and purification challenges associated with expensive and often toxic phosphine ligands, leading to a more economical and robust manufacturing process [1]. Furthermore, its high reactivity in alternative media like ionic liquids opens avenues for developing greener, aqueous-based, and chromatography-free processes that minimize solvent waste and improve overall process mass intensity (PMI) [2].

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